
N-(1-Cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, commonly known as DNTB, is a chemical compound that has gained attention in scientific research due to its potential use in drug development. DNTB is a thiazole derivative that has exhibited promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of DNTB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, DNTB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In neurodegenerative disorder research, DNTB has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In cardiovascular disease research, DNTB has been shown to activate the soluble guanylate cyclase pathway, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
DNTB has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, DNTB has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorder research, DNTB has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, DNTB has been shown to have vasodilatory effects and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DNTB in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the limitations of using DNTB in lab experiments include its limited solubility in water and its instability in aqueous solutions.
Orientations Futures
For the research on DNTB include the development of more stable analogs, the investigation of its potential use in combination therapy, and the exploration of its mechanism of action in more detail. Additionally, further preclinical studies are needed to assess the safety and efficacy of DNTB in vivo before it can be considered for clinical trials.
In conclusion, DNTB is a thiazole derivative that has shown promising results in preclinical studies for the treatment of various diseases. Its potential use in drug development has been attributed to its high potency, low toxicity, and ease of synthesis. However, further research is needed to fully understand its mechanism of action and assess its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of DNTB involves the reaction of 3,5-difluoroaniline, cyclopentanone, and thiourea in the presence of acetic acid and concentrated hydrochloric acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and subsequent thioamide formation. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
DNTB has been studied extensively for its potential use in drug development. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, DNTB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, DNTB has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, DNTB has been shown to have vasodilatory effects and reduce blood pressure.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c17-10-5-11(18)7-12(6-10)20-15-21-13(8-24-15)14(23)22-16(9-19)3-1-2-4-16/h5-8H,1-4H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBHSKOKQVZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CSC(=N2)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




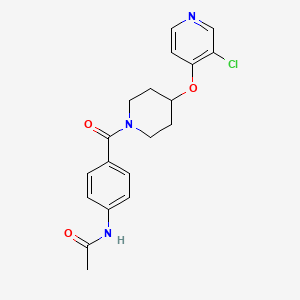
![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)
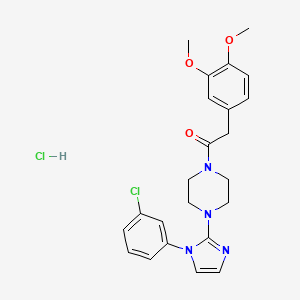
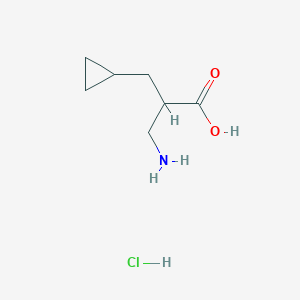
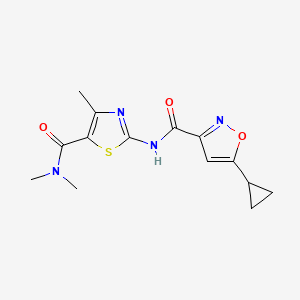
![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)
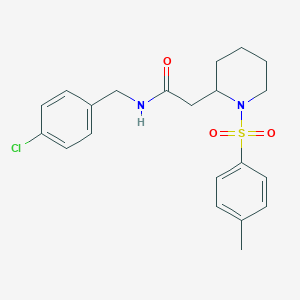
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922066.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one](/img/structure/B2922067.png)